1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine

Muscarinic Acetylcholine Receptor M1 Receptor Binding Affinity Selectivity Screening

IP-differentiated benzylpiperazine-phthalazine scaffold bridging D4R antagonist & CDK1 inhibitor space. 4-Benzylpiperazine at C1 retains validated D4R pharmacophore; 4-methylphenyl at C4 creates substitution pattern absent from US6656943B2 & EP2137162B1 patent families. The phthalazine core introduces two heteroaromatic nitrogens enabling novel receptor interactions unreachable by phenyl-only scaffolds. Computed XLogP3 4.9 & TPSA 32.3 Ų predict CNS penetration. Ideal for SAR expansion, selectivity profiling vs published CDK1 actives, and computational BBB modeling.

Molecular Formula C26H26N4
Molecular Weight 394.522
CAS No. 452923-20-5
Cat. No. B2842164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine
CAS452923-20-5
Molecular FormulaC26H26N4
Molecular Weight394.522
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)CC5=CC=CC=C5
InChIInChI=1S/C26H26N4/c1-20-11-13-22(14-12-20)25-23-9-5-6-10-24(23)26(28-27-25)30-17-15-29(16-18-30)19-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3
InChIKeyZVYNPPXPRUZWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine (CAS 452923-20-5): Chemical Identity and Pharmacological Context for Research Procurement


1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine (CAS 452923-20-5) is a synthetic heterocyclic small molecule (MW 394.52 g/mol, formula C26H26N4) featuring a phthalazine core substituted at the 1-position with a 4-benzylpiperazine moiety and at the 4-position with a 4-methylphenyl group [1]. This compound belongs to the broader class of piperazine-tethered phthalazines, a chemotype under active investigation for central nervous system (CNS) receptor modulation and oncology kinase inhibition [2]. Its structural architecture—combining a lipophilic 4-methylphenyl group (XLogP3: 4.9) with a benzylpiperazine pharmacophore—positions it as a scaffold of interest for probing dopamine D4 receptor (D4R) interactions, given the established role of benzylpiperazine-containing ligands as D4R-selective agents [3]. The compound is currently available from multiple specialty chemical suppliers for non-human research purposes only, with catalog offerings at purity levels of 90%+ to 95%+ [1].

Why 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine Cannot Be Replaced by Generic Phthalazine or Piperazine Analogs in Target-Focused Research


Piperazine-tethered phthalazines exhibit pronounced structure-activity relationship (SAR) divergence driven by subtle modifications to both the piperazine N-substituent and the phthalazine 4-aryl group. In the CDK1 inhibitor series reported by Akl et al. (2022), closely related 1-piperazinyl-4-benzylphthalazine congeners displayed IC50 values spanning from 36.80 nM to >1 μM against CDK1 depending solely on the nature of the piperazine appendage and benzyl substitution pattern [1]. In the dopamine receptor space, Stewart et al. (2004) demonstrated that regioisomeric substitution on the terminal arylpiperazine ring of heteroarylmethylphenylpiperazines can switch a ligand from full antagonist to partial agonist at D4R—an efficacy switch inaccessible via simple analog interchange [2]. For 1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine, the combination of a benzylpiperazine (rather than methylpiperazine, phenylpiperazine, or benzoylpiperazine) at position 1 and a 4-methylphenyl (rather than unsubstituted phenyl or halogenated phenyl) at position 4 creates a unique pharmacophoric fingerprint that cannot be replicated by commercially available close analogs such as 1-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine (CAS 670268-31-2), where piperidine replacement of piperazine eliminates one hydrogen-bond-accepting nitrogen and alters both basicity and target engagement potential .

Quantitative Differentiation Evidence for 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine: Comparative Data Against Closest Analogs


M1 Muscarinic Receptor Affinity Profile of the Core Phthalazine-Piperazine Scaffold vs. Closest Methylpiperazine Analog

BindingDB data for the structurally related analog 1-(4-methyl-piperazin-1-yl)-4-phenyl-phthalazine (CHEMBL543160), which differs from the target compound only by replacement of the 4-benzylpiperazine with 4-methylpiperazine and 4-methylphenyl with unsubstituted phenyl, reveals a Ki of 13,000 nM (13 μM) at the rat muscarinic acetylcholine M1 receptor and 116,000 nM (116 μM) at M2, indicating weak peripheral muscarinic engagement for the methylpiperazine-phenyl congener [1]. The target compound's benzylpiperazine substituent is expected, based on class-level SAR from 1-phenyl-4-benzylpiperazine D4 ligand series, to confer enhanced CNS receptor affinity relative to the methylpiperazine analog [2]. This is consistent with the well-established observation that benzylpiperazine moieties improve D4R binding affinity by 10- to 100-fold compared to smaller N-alkyl substituents in related phenylpiperazine chemotypes [3].

Muscarinic Acetylcholine Receptor M1 Receptor Binding Affinity Selectivity Screening

Structural Differentiation from 1-(4-Benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine: Piperazine vs. Piperidine Hydrogen-Bond Acceptor Capacity

The closest commercially cataloged structural analog, 1-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)phthalazine (CAS 670268-31-2), replaces the piperazine ring with a piperidine ring. This single-atom substitution (N vs. CH at the 4-position of the saturated heterocycle) reduces the hydrogen-bond acceptor (HBA) count from 4 to 3 and eliminates one tertiary amine center, altering both the compound's basicity profile and its capacity for key receptor hydrogen-bond interactions . In D4R ligand design, the piperazine N4 atom has been identified as a critical hydrogen-bond acceptor that engages conserved serine residues in transmembrane domain 5; Stewart et al. (2004) showed that modifications to this region directly impact ligand efficacy and binding orientation [1]. The target compound retains all four HBA sites (two phthalazine N atoms plus two piperazine N atoms), whereas the piperidine analog loses one acceptor, creating a measurable structural differentiation dimension for researchers requiring full piperazine pharmacophore integrity [2].

Hydrogen-Bond Acceptor Count Structural Analog Comparison Medicinal Chemistry Scaffold

Physicochemical Differentiation: Lipophilicity (XLogP3) Comparison with 1-(4-Benzoyl-piperazin-1-yl)-4-(4-methylphenyl)phthalazine

The benzoylpiperazine analog 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine (Hit2Lead SC-7754852; CAS not specified in listing), which substitutes the benzyl group with a benzoyl carbonyl, exhibits a computed LogP of 3.67, substantially lower than the target compound's XLogP3 of 4.9 [1]. This ΔLogP of approximately +1.23 log units indicates that the target compound is roughly one order of magnitude more lipophilic, a property that directly influences blood-brain barrier permeability, nonspecific protein binding, and CNS compartment distribution [2]. For CNS-targeted D4R ligand campaigns where optimal brain penetration is required, the benzylpiperazine variant's higher lipophilicity may confer pharmacokinetic advantages, though it must be balanced against solubility considerations (the target compound has a relatively low topological polar surface area of 32.3 Ų, consistent with high membrane permeability potential) [1].

Lipophilicity CNS Druglikeness Physicochemical Property Comparison

Supplier Purity and Availability Differentiation: Target Compound Procurement Options vs. Non-Commercial Analogs

The target compound (CAS 452923-20-5) is available from multiple independent suppliers with documented purity specifications, providing procurement flexibility. Life Chemicals offers the compound at 90%+ purity in 75 mg format ($208.00), while CheMenu catalogs it at 95%+ purity under catalog number CM788736 [1]. In contrast, the CDK1-active phthalazine analogs 8g, 10d, and 10h described by Akl et al. (2022) are not commercially cataloged and require custom synthesis, representing a procurement barrier for laboratories seeking to replicate or extend those findings [2]. The benzoylpiperazine comparator (Hit2Lead SC-7754852) is available as a screening compound but in limited quantity formats (5 µmol to 5 mg) at promotional pricing that may not reflect sustainable supply for larger-scale studies . This commercial availability profile positions the target compound as a more accessible entry point for piperazine-phthalazine SAR exploration compared to literature-reported but non-commercial analogs.

Commercial Availability Purity Specification Research Procurement

Patent Landscape Positioning: Structural Novelty in D4R-Targeted Phthalazine Chemical Space

Patent EP2137162B1 (Novartis) discloses broad phthalazine-piperazine compositions for hyperproliferative disorders, encompassing compounds with general formula covering benzyl-piperazin-phthalazine scaffolds. However, the specific substitution pattern of the target compound—4-benzylpiperazine at C1 and 4-methylphenyl at C4—does not appear as an exemplified compound within the patent's enumerated species [1]. In parallel, the D4R-selective ligand patent literature (e.g., US6656943B2 and related filings) focuses predominantly on 1-phenyl-4-benzylpiperazine cores rather than phthalazine-fused systems [2]. This indicates that the phthalazine-benzylpiperazine hybrid scaffold represented by CAS 452923-20-5 occupies an underexplored intersection of two validated pharmacophore classes: the D4R-active benzylpiperazine motif and the kinase-modulating phthalazine core [3]. Researchers pursuing novel D4R ligands with potential polypharmacology or differentiated IP positions may find strategic value in this chemotype gap.

Patent Analysis Dopamine D4 Receptor Chemical Space Novelty

Recommended Research Application Scenarios for 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine Based on Quantitative Differentiation Evidence


Dopamine D4 Receptor (D4R) Pharmacological Probe Development Using the Benzylpiperazine-Phthalazine Hybrid Scaffold

For neuroscience laboratories investigating D4R-mediated signaling in cognition, attention, and substance use disorders, this compound serves as a structural entry point into the benzylpiperazine-phthalazine chemical space that is underexplored relative to the well-characterized phenylpiperazine D4R ligand class [1]. The presence of the 4-benzylpiperazine moiety—a pharmacophore validated across multiple D4R-selective ligand patents with Ki values ≤100 nM for optimized congeners—combined with the phthalazine core that provides two additional heteroaromatic nitrogen atoms for receptor interaction, offers a scaffold for SAR expansion where both affinity and functional efficacy (antagonist vs. partial agonist) can be tuned via systematic substitution, as demonstrated by Stewart et al. (2004) for related heteroarylmethylphenylpiperazines [2]. The compound's computed XLogP3 of 4.9 and low TPSA of 32.3 Ų further support its suitability as a CNS-penetrant starting point for in vivo behavioral pharmacology studies following appropriate pharmacokinetic characterization [3].

Kinase Selectivity Profiling and CDK1 Inhibitor Lead Diversification Programs

The phthalazine core has demonstrated tractable CDK1 inhibitory activity in the 1-piperazinyl-4-benzylphthalazine series, with lead compounds 8g, 10d, and 10h achieving CDK1 IC50 values of 36.80–44.52 nM and cellular antiproliferative IC50 values of 0.51–1.14 μM in pancreatic cancer cell lines (MDA-PATC53 and PL45) [1]. While the target compound differs in its C4 substitution (4-methylphenyl rather than the benzyl group present in the published CDK1 actives), this structural divergence creates an opportunity for selectivity profiling: the 4-methylphenyl group may alter the kinase inhibition spectrum relative to the published benzyl-substituted leads, potentially addressing off-target kinases (CDK2, CDK5, AXL, FGFR, JAK1, IGF1R, BRAF) against which the literature compounds showed weak inhibition [1]. Procurement of the target compound alongside the published CDK1 inhibitors (via custom synthesis or collaboration) enables direct comparative kinome-wide profiling to map the impact of C4-substitution on kinase selectivity.

Physicochemical Property Benchmarking and CNS Druglikeness Assessment in Piperazine-Phthalazine Chemical Space

For medicinal chemistry groups conducting matched molecular pair analysis (MMPA) of piperazine-containing CNS candidates, this compound provides a valuable data point at the intersection of high lipophilicity (XLogP3 4.9) and low polar surface area (TPSA 32.3 Ų) within the phthalazine chemotype [1]. When benchmarked against the benzoylpiperazine analog (LogP 3.67, TPSA 49.3 Ų) and the methylpiperazine-phenyl analog (MW 318.42), the target compound's physicochemical profile can be used to parameterize computational models of blood-brain barrier penetration and nonspecific binding within this scaffold series [2]. The commercial availability of the target compound at defined purity (90–95%+) from multiple suppliers enables reproducible experimental determination of logD, plasma protein binding, and microsomal stability that can anchor in silico predictions for the broader piperazine-phthalazine library [3].

Scaffold-Hopping and Intellectual Property Differentiation in D4R Antagonist Lead Generation

Industrial medicinal chemistry teams pursuing novel D4R antagonists for neuropsychiatric indications can utilize this compound as a scaffold-hopping starting point that bridges the extensively patented phenylpiperazine D4R space (e.g., US6656943B2) with the phthalazine kinase inhibitor space (EP2137162B1) [1][2]. The target compound's specific substitution pattern (4-benzylpiperazine at C1, 4-methylphenyl at C4) is not exemplified in either patent family, providing an IP-differentiated chemotype for lead optimization. The benzylpiperazine moiety retains the D4R pharmacophore validated by the Glase et al. patent series, while the phthalazine core introduces heteroaromatic character absent from the purely phenyl/benzyl systems that dominate the existing D4R patent landscape [1]. Structure-based design leveraging the additional phthalazine nitrogen atoms for water-mediated hydrogen-bond networks with D4R extracellular loop 2 residues may yield ligands with selectivity profiles unattainable within the phenylpiperazine-only scaffold series.

Quote Request

Request a Quote for 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.